4-Chloro-2-(furan-2-yl)benzoic acid, 95%
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Overview
Description
4-Chloro-2-(furan-2-yl)benzoic acid (4C2FBA) is a chemical compound that has been used for a variety of applications in scientific research. It has been studied for its potential in a range of areas, from its synthesis method to its biochemical and physiological effects, and its advantages and limitations for lab experiments.
Scientific Research Applications
4-Chloro-2-(furan-2-yl)benzoic acid, 95% has been studied for its potential applications in a variety of scientific research areas. It has been used as a reagent in organic synthesis, as a pharmaceutical ingredient, and as an inhibitor of enzymes. It has also been studied for its potential as an anticancer agent and for its ability to modulate the activity of various proteins and enzymes.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(furan-2-yl)benzoic acid, 95% is not completely understood. It is believed that the compound binds to certain proteins and enzymes, which modulates their activity. It is also believed that the compound has an inhibitory effect on certain enzymes, which can have a variety of effects on biochemical processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Chloro-2-(furan-2-yl)benzoic acid, 95% are not well understood. However, the compound has been linked to a variety of effects, including the inhibition of certain enzymes, the modulation of the activity of various proteins and enzymes, and the ability to induce apoptosis in cancer cells. The compound has also been studied for its potential in modulating the immune system, as well as its potential as an anti-inflammatory agent.
Advantages and Limitations for Lab Experiments
4-Chloro-2-(furan-2-yl)benzoic acid, 95% has a number of advantages and limitations for lab experiments. The compound is relatively inexpensive and easy to synthesize, making it a useful reagent in organic synthesis. It is also relatively stable and has a low toxicity, making it safe to work with. However, the compound is not very soluble in water, making it difficult to use in aqueous solutions.
Future Directions
The potential applications of 4-Chloro-2-(furan-2-yl)benzoic acid, 95% are still being explored. Future research could focus on the compound’s potential as an anticancer agent, its ability to modulate the activity of various proteins and enzymes, and its potential as an anti-inflammatory agent. Additionally, further research could focus on the compound’s potential to modulate the immune system and its ability to induce apoptosis in cancer cells. Finally, research could focus on the synthesis of new derivatives of 4-Chloro-2-(furan-2-yl)benzoic acid, 95% and the study of their potential applications.
Synthesis Methods
The synthesis of 4-Chloro-2-(furan-2-yl)benzoic acid, 95% can be achieved through a few different methods. One method involves the use of an acid-catalyzed reaction between 4-chlorobenzoic acid and furan-2-carbaldehyde. This reaction is typically carried out in an aqueous solution with a base such as sodium hydroxide. Another method involves the use of a palladium-catalyzed reaction between 4-chlorobenzoic acid and furan-2-carbaldehyde. This reaction is typically carried out in an organic solvent such as dichloromethane or toluene.
properties
IUPAC Name |
4-chloro-2-(furan-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO3/c12-7-3-4-8(11(13)14)9(6-7)10-2-1-5-15-10/h1-6H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZUCURWTIQXHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C(C=CC(=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40688523 |
Source
|
Record name | 4-Chloro-2-(furan-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40688523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261952-53-7 |
Source
|
Record name | 4-Chloro-2-(furan-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40688523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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